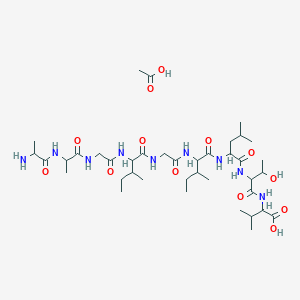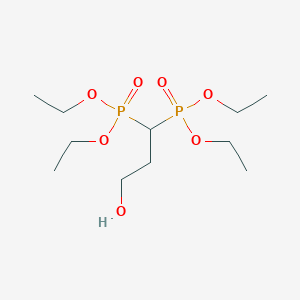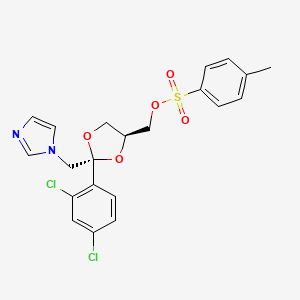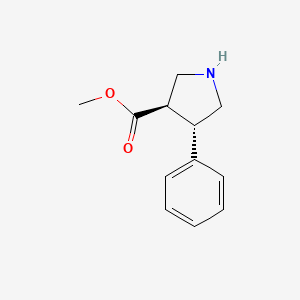![molecular formula C₂₃H₄₁N₂O₄P B1146281 Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide CAS No. 1333318-20-9](/img/structure/B1146281.png)
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide, also known as CAPD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CAPD is a novel compound that has been synthesized using various methods and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways such as the NF-kB and MAPK pathways. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been shown to inhibit the activity of various enzymes such as MMP-9 and COX-2, which are involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been shown to inhibit the growth and proliferation of various cancer cells. Additionally, Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been shown to increase bone density and reduce the risk of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized and purified. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide also exhibits low toxicity and has a high affinity for biological targets. However, one of the limitations of using Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide in lab experiments is its high cost of synthesis.
Zukünftige Richtungen
There are several future directions for research on Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide. One potential area of research is the development of new synthesis methods that are more cost-effective and efficient. Another area of research is the identification of new biological targets for Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and the development of new applications for this compound. Additionally, further research is needed to fully understand the mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and its potential applications in the treatment of various diseases.
In conclusion, Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide is a novel compound that has shown promising results in various scientific research studies. It has a wide range of biological activities and potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide involves the reaction between N-(4-chlorobutyl)phthalimide and 4-(phosphonatomethyl)benzyl chloride in the presence of sodium hydride. The resulting product is then subjected to hydrolysis to obtain Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide. This method has been optimized to yield high purity and yield of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide.
Wissenschaftliche Forschungsanwendungen
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-osteoporotic effects. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28NO4P.2C6H13N/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22;2*7-6-4-2-1-3-5-6/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22);2*6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTZLZQTEJHZAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N3O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

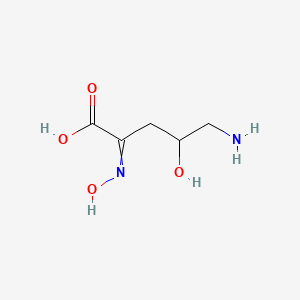

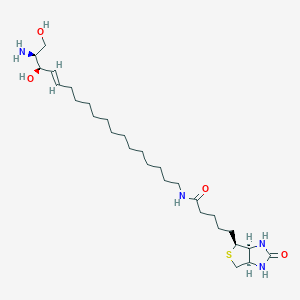
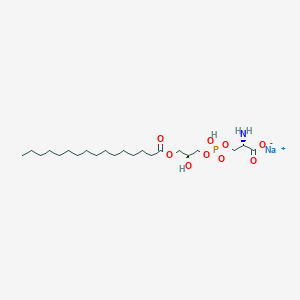
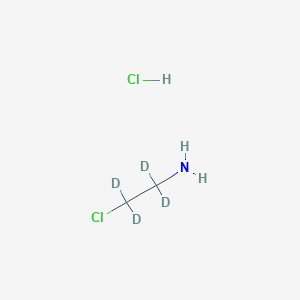
![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)
